(1,5-ジメチル-1H-ピラゾール-4-イル)メタノール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

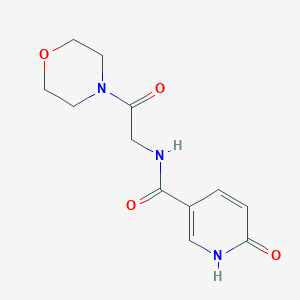

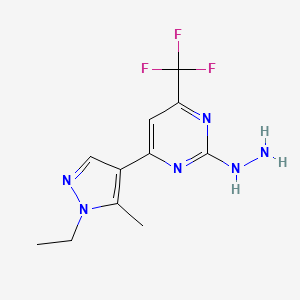

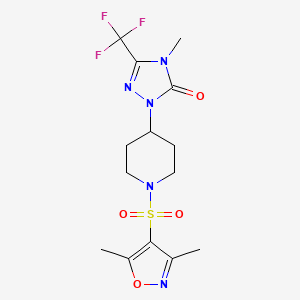

“(1,5-dimethyl-1H-pyrazol-4-yl)methanol” is a chemical compound with the molecular formula C6H10N2O . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .

Synthesis Analysis

The synthesis of pyrazole derivatives has been extensively studied. Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of “(1,5-dimethyl-1H-pyrazol-4-yl)methanol” consists of a pyrazole ring, which is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions .Chemical Reactions Analysis

Pyrazole derivatives have been used in various chemical reactions. They have been described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .Physical And Chemical Properties Analysis

“(1,5-dimethyl-1H-pyrazol-4-yl)methanol” has a molecular weight of 126.16 . It is a liquid at room temperature . The melting point is between 80-82 degrees Celsius .科学的研究の応用

- 注目すべきことに、化合物13は、ミルテフォシンやデオキシコール酸アンホテリシンBなどの標準薬を凌駕する、優れた抗前鞭毛体活性を示しました . この化合物は、安全で効果的な抗リーシュマニア症薬の潜在的なファーマコフォアとして役立つ可能性があります。

- 化合物14と15は、それぞれ70.2%と90.4%の抑制効果を示し、有意な阻害効果を示しました . これらの知見は、これらの化合物が抗マラリア薬としての可能性があることを示唆しています。

- 研究者らは、CHK1(チェックポイントキナーゼ1)の選択的なキナゾリニルフェノール阻害剤の合成に、ピラゾール誘導体を用いてきました。 これらの阻害剤は、潜在的な抗腫瘍剤および放射線防護剤として有望視されています .

- ピラゾール誘導体は、カテプシン阻害剤として研究されてきました。 これらの酵素は、さまざまな生理学的プロセスにおいて重要な役割を果たしており、それらを阻害すると治療効果が期待されます .

- ビス(ピラゾリル)メタンは、配位化学や触媒反応において応用可能な汎用性の高い化合物です。 最近の合成における進歩には、ワンポット擬似三成分反応と不均一系触媒を用いた方法があります .

- 分子ドッキングなどの計算研究は、ピラゾール誘導体と標的タンパク質間の結合相互作用を解明するのに役立ちます。 例えば、化合物13のLmPTR1ポケットにおける好ましい結合パターンは、その強力な抗リーシュマニア症活性を裏付けています .

リーシュマニア症治療活性

抗マラリア活性

CHK1阻害剤

カテプシン阻害剤

ビス(ピラゾリル)メタンの合成

分子ドッキング研究

要約すると、「(1,5-ジメチル-1H-ピラゾール-4-イル)メタノール」は、熱帯病の治療から酵素阻害、配位化学に至るまで、さまざまな分野で有望な化合物です。研究者らは、その潜在的な応用をさらに探求しており、今後の研究のための魅力的な化合物となっています。 🌟

作用機序

Target of Action

Pyrazole-based compounds, which include (1,5-dimethyl-1h-pyrazol-4-yl)methanol, are known for their diverse pharmacological effects . They have been used in various applications such as biological transformation agents, biological active agents, sensors for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicines, and antibiotic agents .

Mode of Action

It’s worth noting that pyrazole-based ligands, including (1,5-dimethyl-1h-pyrazol-4-yl)methanol, have been shown to exhibit catalytic properties in the oxidation reaction of catechol to o-quinone . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .

Biochemical Pathways

It has been suggested that pyrazole-based ligands, including (1,5-dimethyl-1h-pyrazol-4-yl)methanol, can be used in catalytic processes relating to catecholase activity .

Pharmacokinetics

The compound’s physical form is solid, and it is typically stored at room temperature , which may impact its bioavailability.

Result of Action

It’s worth noting that pyrazole-based compounds, including (1,5-dimethyl-1h-pyrazol-4-yl)methanol, have been shown to exhibit potent antileishmanial and antimalarial activities .

Action Environment

It has been suggested that the type of solvent contributes to the interaction and dilution of reactants in the solvent .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

(1,5-Dimethyl-1H-pyrazol-4-yl)methanol plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to coordinate with metal ions such as copper(II), forming complexes that exhibit catalytic activity in oxidation reactions . These interactions are crucial for the compound’s role in biochemical transformations, including the oxidation of catechol to o-quinone. The nature of these interactions involves the coordination of the pyrazole nitrogen atoms with the metal ions, facilitating the catalytic process.

Cellular Effects

The effects of (1,5-dimethyl-1H-pyrazol-4-yl)methanol on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of enzymes involved in oxidative stress responses, thereby impacting cellular redox balance . Additionally, it has been observed to alter the expression of genes related to antioxidant defense mechanisms, suggesting a role in protecting cells from oxidative damage.

Molecular Mechanism

The molecular mechanism of (1,5-dimethyl-1H-pyrazol-4-yl)methanol involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, the compound has been found to inhibit the activity of certain oxidoreductases, thereby modulating the redox state of cells . These binding interactions are facilitated by the pyrazole ring, which provides a suitable scaffold for interaction with enzyme active sites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1,5-dimethyl-1H-pyrazol-4-yl)methanol change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular redox balance and gene expression, indicating its potential for prolonged biochemical activity.

Dosage Effects in Animal Models

The effects of (1,5-dimethyl-1H-pyrazol-4-yl)methanol vary with different dosages in animal models. At lower doses, the compound has been observed to enhance antioxidant defense mechanisms, while higher doses may lead to toxic effects . Threshold effects have been identified, where a specific dosage range elicits optimal biochemical responses without adverse effects. At significantly high doses, the compound can induce oxidative stress and cellular damage, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

(1,5-Dimethyl-1H-pyrazol-4-yl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of enzymes involved in the tricarboxylic acid cycle and glycolysis, thereby affecting cellular energy metabolism . Additionally, it modulates the levels of key metabolites, such as NADH and ATP, which are critical for cellular energy production.

Transport and Distribution

The transport and distribution of (1,5-dimethyl-1H-pyrazol-4-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through facilitated diffusion and is distributed to various cellular compartments . It has been observed to accumulate in the cytoplasm and mitochondria, where it exerts its biochemical effects. The interaction with transporters and binding proteins ensures its efficient localization and activity within target cells.

Subcellular Localization

The subcellular localization of (1,5-dimethyl-1H-pyrazol-4-yl)methanol is crucial for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in redox regulation . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its biochemical efficacy. The localization within mitochondria is particularly important for its role in modulating cellular energy metabolism and oxidative stress responses.

特性

IUPAC Name |

(1,5-dimethylpyrazol-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-6(4-9)3-7-8(5)2/h3,9H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKFGFIBRVAIDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103946-58-3 |

Source

|

| Record name | (1,5-dimethyl-1H-pyrazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-3-[2-nitro-1-(4-nitrophenyl)ethyl]-1H-indole](/img/structure/B2413813.png)

![2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2413819.png)

![2,4-dimethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2413829.png)

![4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2413831.png)